2-(2-Amino-acetoxy)-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
2-(2-aminoacetyl)oxybenzoic acid |
InChI |
InChI=1S/C9H9NO4/c10-5-8(11)14-7-4-2-1-3-6(7)9(12)13/h1-4H,5,10H2,(H,12,13) |
InChI Key |
LSOJUGHTUZWIFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OC(=O)CN |
Origin of Product |
United States |
Foundational Aspects of 2 2 Amino Acetoxy Benzoic Acid in Contemporary Chemical Research
Theoretical Frameworks for Ester Hydrolysis and Stability in Benzoic Acid Derivatives
The stability of an ester such as 2-(2-Amino-acetoxy)-benzoic acid is fundamentally governed by the principles of ester hydrolysis. This reaction, which involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol, can be catalyzed by either acid or base.
Under basic conditions, the hydrolysis of an ester is a saponification reaction that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. The final step involves an acid-base reaction where the alkoxide deprotonates the newly formed carboxylic acid.
Acid-catalyzed ester hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon and forming a tetrahedral intermediate. Following a series of proton transfers, the alcohol moiety is eliminated as a neutral molecule.
The rate of hydrolysis is significantly influenced by both electronic and steric effects of the substituents on the benzoic acid ring.
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene (B151609) ring increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis. researchgate.net Conversely, electron-donating groups (EDGs) decrease the reaction rate. The influence of these substituents can be quantitatively described by the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). bldpharm.com
Steric Effects: The presence of bulky substituents near the reaction center can hinder the approach of the nucleophile, thereby slowing down the hydrolysis rate. This is particularly relevant for ortho-substituted benzoic acid esters. Current time information in New York, NY, US.molport.com The ortho-substituent in this compound, the carboxylic acid group, can exert steric hindrance and may also participate in intramolecular catalysis.
The relative stability of different benzoic acid esters can be compared by their hydrolysis rates under controlled conditions. The table below illustrates the effect of substituents on the hydrolysis rate of various ethyl benzoate (B1203000) derivatives.
| Substituent | Position | Relative Rate of Hydrolysis |
| H | - | 1 |
| p-NO₂ | para | 19.3 |
| m-NO₂ | meta | 17.5 |
| p-Cl | para | 2.3 |
| m-Cl | meta | 3.5 |
| p-CH₃ | para | 0.5 |
| m-CH₃ | meta | 0.7 |
Historical Perspectives on Chemically Modified Salicylic (B10762653) Acid Scaffolds
The journey of chemically modifying salicylic acid began with the quest to improve its properties. Salicylic acid itself, first prepared in 1838 by Italian chemist Raffaele Piria from salicin, was a known analgesic, but its acidic nature caused significant gastric irritation. rsc.orgnih.gov
A major breakthrough occurred in 1897 when Felix Hoffmann, a chemist at Bayer, successfully acetylated the phenolic hydroxyl group of salicylic acid to create acetylsalicylic acid, which was named Aspirin (B1665792). nih.govnist.gov This modification maintained the desired therapeutic effects while being better tolerated. nih.gov
Following this success, a wide array of other salicylic acid derivatives have been synthesized and studied. These include esters formed at the carboxylic acid group, such as methyl salicylate (B1505791) (oil of wintergreen), and other modifications to the benzene ring. rsc.orgresearchgate.net The overarching goal of these modifications has often been to alter the compound's solubility, stability, and distribution in biological systems. matrix-fine-chemicals.com
In recent decades, there has been growing interest in creating derivatives of salicylic acid with amino acids. These modifications can lead to compounds with altered physicochemical properties, such as increased water solubility. The synthesis of amino acid esters of salicylic acid is an area of active research, with studies exploring their potential applications in various fields of chemistry. The general approach for synthesizing these compounds involves the reaction of an amino acid ester with salicylic acid or one of its activated derivatives.
Strategic Importance and Research Trajectories for this compound
While specific research on this compound is limited in publicly available scientific literature, the strategic importance of this compound and others in its class can be inferred from the broader context of research into salicylic acid derivatives. The combination of a salicylic acid scaffold with an amino acid moiety, in this case, glycine (B1666218), via an ester linkage, represents a confluence of well-established chemical motifs.
The synthesis of related compounds, such as amino acid amides of benzoic acid, has been reported. For instance, 2-((2-aminobenzoyl)amino)benzoic acid derivatives have been synthesized through one-pot reactions. While an amide and not an ester, the synthetic strategies employed in these studies could potentially be adapted for the synthesis of this compound.
Given the lack of specific experimental data for this compound in the reviewed literature, the following table presents computed properties for the closely related amide, 2-[(2-Aminoacetyl)amino]benzoic acid, to provide an indication of the physicochemical characteristics of such molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₃ | PubChem |
| Molecular Weight | 194.19 g/mol | PubChem |
| XLogP3 | -1.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 194.06914219 Da | PubChem |
| Topological Polar Surface Area | 92.4 Ų | PubChem |
Data for 2-[(2-Aminoacetyl)amino]benzoic acid (PubChem CID: 12194907).
Future research trajectories for this compound and related compounds could involve:
Development of novel synthetic routes: Exploring efficient and scalable methods for the synthesis of this and other amino acid esters of salicylic acid.
Investigation of chemical properties: Detailed studies on the stability, reactivity, and spectroscopic characterization of these compounds.
Exploration of coordination chemistry: Investigating the ability of these molecules to act as ligands for various metal centers, potentially leading to new catalysts or materials.
Advanced Synthetic Methodologies and Process Optimization for 2 2 Amino Acetoxy Benzoic Acid
Multi-Step Synthesis Design and Chemo-selective Functionalization
The design of a multi-step synthesis for 2-(2-Amino-acetoxy)-benzoic acid centers on the selective formation of an ester bond between the phenolic hydroxyl of salicylic (B10762653) acid and the carboxyl group of an aminoacetic acid (glycine) derivative. Salicylic acid possesses two reactive hydroxyl groups: a phenolic hydroxyl and a carboxylic acid hydroxyl. Effective synthesis requires chemoselective functionalization at the phenolic position. Research indicates that the acetylation of salicylic acid typically occurs at the phenolic hydroxyl, as observed in the synthesis of acetylsalicylic acid (aspirin) teachnlearnchem.combristol.ac.ukma.eduvaia.com. This suggests that a similar selectivity can be achieved for the aminoacetyl group. A common synthetic route would involve using an N-protected glycine (B1666218) derivative as the acylating agent.
Targeted Esterification Protocols for the Acetoxy Moiety
Targeted esterification of the phenolic hydroxyl group in salicylic acid is a critical step. Traditional esterification methods involving carboxylic acids and alcohols often require acid catalysts and removal of water to drive the reaction to completion ma.edu. For the formation of the acetoxy moiety (specifically, the aminoacetoxy part), an N-protected aminoacetic acid (glycine) can be activated to an acid chloride or an anhydride (B1165640) and reacted with salicylic acid.
Key Esterification Approaches:
Acid-Catalyzed Direct Esterification: While salicylic acid contains a carboxylic acid group that can also undergo esterification, the phenolic hydroxyl can be selectively esterified under controlled conditions. Strong acid catalysts like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) are commonly employed for the esterification of phenolic hydroxyls in reactions such as aspirin (B1665792) synthesis ma.edugu.se. For example, the preparation of acetylsalicylic acid involves reacting salicylic acid with acetic anhydride in the presence of an acid catalyst, resulting in the esterification of the phenolic -OH group ma.edugu.se.
Coupling Reagents: The use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the formation of the ester bond between N-protected aminoacetic acid and salicylic acid by activating the carboxylic acid function of the amino acid derivative acs.org.
Reactive Derivatives: Reacting salicylic acid with a reactive derivative of N-protected glycine, such as its acid chloride or mixed anhydride, can provide a targeted and efficient route to the desired ester. This approach often circumvents the need for direct water removal by generating stable by-products.
An illustrative example of reaction conditions for phenolic esterification, drawing from aspirin synthesis, is presented below:
| Reactant 1 | Reactant 2 (Acylating Agent) | Catalyst | Conditions | Target Bond | Typical Yield | Reference |
| Salicylic Acid | Acetic Anhydride | H₂SO₄ or H₃PO₄ | Reflux, 2 hours, then water | Phenolic Ester | High (e.g., 90%) | vaia.comgu.se |
| Salicylic Acid | N-Protected Glycine-X (X=Cl or OCOR') | DCC/DMAP or Acid Catalyst | Controlled temp., solvent | Phenolic Ester | Varies | acs.org |
Note: The "Typical Yield" for the target compound specifically is not directly available in these general references but is inferred from analogous reactions.
Amidation and Amine Protection Strategies for the Aminoacetoxy Group
The amino group of the 2-aminoacetoxy moiety is highly nucleophilic and prone to undesired side reactions, such as self-condensation (peptide bond formation) or reaction with the carboxylic acid group of salicylic acid, during the esterification process. Therefore, the strategic protection and subsequent deprotection of this amino group are indispensable for a successful synthesis.
Common Amine Protecting Groups:
Carbamates: Carbamate protecting groups are widely utilized due to their stability under various reaction conditions and their clean removal. Prominent examples include:
tert-Butyloxycarbonyl (Boc): Removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) masterorganicchemistry.comrsc.orgorganic-chemistry.org.
Benzyloxycarbonyl (Cbz): Removed by catalytic hydrogenation (e.g., H₂/Pd-C) masterorganicchemistry.com.
Strategies for Amine Protection in Glycine Derivatives: Glycine (2-aminoacetic acid) typically exists as a zwitterion masterorganicchemistry.com. Before its incorporation into an ester, the amino group must be protected. This is often achieved by reacting glycine or its ester with a suitable protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection, or benzyl (B1604629) chloroformate for Cbz protection) rsc.orgorganic-chemistry.org. The N-protected glycine can then be used as the acylating agent.
Regioselective Synthesis and Stereochemical Considerations in Analogous Systems
Regioselective Synthesis: The presence of both a phenolic hydroxyl and a carboxylic acid group in salicylic acid poses a challenge for regioselectivity teachnlearnchem.comma.eduvaia.com. The desired product, this compound, requires esterification at the phenolic hydroxyl. In many cases, phenolic hydroxyls are more reactive towards acylating agents (like acid chlorides or anhydrides) compared to carboxylic acid groups, especially under certain catalytic conditions ma.eduvaia.com. For instance, the formation of acetylsalicylic acid from salicylic acid and acetic anhydride preferentially forms the phenolic ester ma.edugu.se. Conversely, under different conditions (e.g., using specific bases or reagents), the carboxylic acid can be selectively methylated, as shown with sodium bicarbonate and dimethyl sulfate (B86663) acs.org. The careful selection of the acylating agent, catalyst, and reaction conditions is therefore paramount to ensure the preferential formation of the phenolic ester linkage.
Stereochemical Considerations: Glycine (aminoacetic acid), which forms the 2-aminoacetoxy moiety, is an achiral amino acid as its alpha-carbon bears two hydrogen atoms. Consequently, the this compound itself does not possess a chiral center derived from the amino acid component. Therefore, stereochemical control (e.g., enantioselectivity or diastereoselectivity) is not a direct concern for the formation of this specific compound originating from achiral glycine. However, in the context of analogous systems involving chiral amino acids, stereoselective synthesis is a critical area. Research in this broader field focuses on preserving or inducing specific stereoconfigurations during amino acid ester formation through techniques like asymmetric catalysis or the use of chiral auxiliaries acs.orgresearchgate.netresearchgate.net.
Sustainable Synthetic Routes and Green Chemistry Principles Application
The application of green chemistry principles is increasingly important in the development of synthetic methodologies to minimize environmental impact and enhance process sustainability. For the synthesis of this compound, several green chemistry strategies can be considered:
Atom Economy: Maximizing atom economy is a fundamental principle, aiming to incorporate all atoms from the reactants into the final product, thereby reducing waste core.ac.uk. Designing routes that minimize the formation of by-products or utilize them in subsequent steps improves efficiency.
Solvent Selection: Replacing hazardous or volatile organic solvents with more environmentally benign alternatives is crucial. Options include:
Water: As a solvent, water is highly desirable organic-chemistry.org.
Ionic Liquids: These non-volatile, recyclable solvents can offer unique reaction environments and enhanced selectivity researchgate.net.
Supercritical CO₂: Provides a tunable and recoverable solvent system.
Solvent-Free Conditions: Conducting reactions without any solvent can significantly reduce waste and purification steps core.ac.ukresearchgate.net.
Catalysis: Utilizing catalysts, especially those that are recyclable, selective, and non-toxic, is central to green chemistry.
Biocatalysis: Enzymes (e.g., lipases) can catalyze esterification reactions under mild conditions (lower temperatures and pressures), often with high selectivity and fewer side reactions mdpi.com. This offers a promising route for phenolic ester synthesis.
Heterogeneous Catalysis: Solid catalysts (e.g., metal oxides, ion-exchange resins like Dowex H+) are easily separated from the reaction mixture and can often be reused, reducing purification costs and waste generation nih.govnih.govacs.org. The Dowex H+/NaI system has been demonstrated as a green and efficient method for esterifications nih.govacs.org.
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by operating at lower temperatures or ambient pressure, contributes to sustainability core.ac.uksparkl.me.
Process Intensification and Scale-Up Methodologies for Research Material Production
Process intensification (PI) and scale-up methodologies are vital for translating laboratory-scale synthesis into efficient and economical production of research materials. These approaches aim to improve reaction efficiency, reduce processing time, and enhance safety.
Continuous Flow Chemistry: Transitioning from batch to continuous flow reactors offers several advantages for process intensification:
Enhanced Heat and Mass Transfer: Flow reactors provide superior control over reaction parameters, enabling faster reaction rates and better yield frontiersin.orgunito.it.
Improved Safety: Handling of hazardous reagents or exothermic reactions is safer in smaller volumes typical of flow systems frontiersin.org.
Higher Throughput: Continuous operation allows for greater productivity in a smaller footprint.
Automation and Control: Facilitates online monitoring and optimization.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate esterification reactions by rapidly heating the reaction mixture uniformly, leading to reduced reaction times and improved yields researchgate.netutwente.nl.
Sonochemistry (Ultrasound-Assisted Synthesis): The application of ultrasound can promote cavitation in the reaction medium, generating high-energy hot spots that enhance reaction rates and yields, particularly in heterogeneous systems or those involving solid-liquid interfaces frontiersin.orgunito.it.
These techniques, often combined (hybrid technologies), can lead to more efficient and sustainable production of fine chemicals and pharmaceutical intermediates like this compound frontiersin.orgunito.it.
Novel Catalyst Development for this compound Synthesis
The development of novel catalysts is pivotal for achieving higher selectivity, efficiency, and sustainability in the synthesis of complex compounds like this compound.
Enzyme Catalysis: Lipases are versatile biocatalysts known for their ability to catalyze esterification and transesterification reactions under mild, often solvent-free or biphasic conditions mdpi.com. They offer high chemo-, regio-, and enantioselectivity, which could be particularly beneficial for synthesizing specific esters of salicylic acid, potentially reducing side product formation.
Lewis Acid Catalysts: Various Lewis acids, such as Zn(OTf)₂ (zinc triflate), have been successfully employed for the selective esterification of salicylic acid nih.gov. These catalysts can activate the carboxylic acid of the amino acid derivative or the hydroxyl group of salicylic acid, promoting ester bond formation.
Heterogeneous Catalysts: The design of solid catalysts that can be easily recovered and reused is a key area of development. Examples include:
Ion-Exchange Resins: Acidic resins like Dowex H+ have shown utility in esterification reactions, offering a green alternative to homogeneous strong acids nih.govacs.org.
Supported Metal Catalysts: Metals supported on inert matrices can provide specific catalytic sites for esterification, potentially with improved stability and recyclability.
Metal-Organic Frameworks (MOFs): These porous materials can act as heterogeneous catalysts with high surface areas and tunable active sites, offering potential for selective esterification.
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) is a rapidly growing field that offers metal-free alternatives, often with high selectivity and under mild reaction conditions rsc.org. While not specifically detailed for this compound, it represents a promising avenue for the development of new synthetic routes for amino acid derivatives and phenolic esters.
Further research into these catalytic systems could lead to more efficient, cost-effective, and environmentally friendly processes for the synthesis of this compound.
Mechanistic Investigations of Chemical Transformations Involving 2 2 Amino Acetoxy Benzoic Acid
Detailed Hydrolysis Kinetics and Reaction Pathway Elucidation
Ester hydrolysis is a fundamental reaction for 2-(2-Amino-acetoxy)-benzoic acid, significantly influenced by the surrounding chemical environment, particularly pH, and the presence of intramolecular catalytic groups.
The hydrolysis of esters, including those with ionizable groups like this compound, typically exhibits a pH-dependent rate profile. This profile often reflects contributions from specific acid-catalyzed, water-catalyzed (pH-independent), and specific base-catalyzed pathways.
Specific Acid Catalysis (Aac2 Mechanism): In acidic media, the ester carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by water. The rate constant for this pathway typically increases linearly with decreasing pH. For esters, acid-catalyzed hydrolysis is often governed by steric effects fishersci.ie.
Water-Catalyzed (pH-Independent) Hydrolysis: This pathway involves direct nucleophilic attack by water, without external acid or base catalysis. It is generally the slowest pathway and contributes significantly in the near-neutral pH range.
Specific Base Catalysis (Bac2 Mechanism): In basic solutions, hydroxide (B78521) ions act as strong nucleophiles, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. This pathway often dominates at higher pH values, with the rate constant increasing linearly with increasing pH due to the concentration of hydroxide ions tcichemicals.comataman-chemicals.com.
For this compound, the presence of both an ortho-carboxylic acid group and a β-amino group on the ester side chain introduces the strong possibility of intramolecular catalysis, also known as neighboring group participation (NGP).
Intramolecular Carboxylate Catalysis: The deprotonated carboxylic acid group (carboxylate) at the ortho position of the benzoic acid ring can act as an intramolecular nucleophile (e.g., forming a cyclic anhydride (B1165640) intermediate) or as a general base, enhancing the hydrolysis rate, particularly in the neutral to weakly acidic pH range fishersci.ie. This effect has been observed in the hydrolysis of other salicylic (B10762653) acid esters.
Intramolecular Amino Group Catalysis: The amino group on the glycine (B1666218) moiety can exist in protonated (-NH3+) or unprotonated (-NH2) form depending on the pH. The unprotonated amino group can act as an intramolecular general base, facilitating water attack on the ester carbonyl or even as a nucleophile, leading to cyclic intermediate formation which subsequently hydrolyzes. This "anchimeric assistance" by a basic amino group can significantly accelerate hydrolysis rates, especially at pH values where the amino group is predominantly unprotonated (i.e., above its pKa) fishersci.fimpg.decenmed.com. Conversely, the protonated amino group (-NH3+) is not nucleophilic and might even exert a deactivating inductive effect.
The combination of these effects typically results in a complex pH-rate profile, potentially exhibiting a "bell-shaped" curve or multiple inflection points corresponding to the ionization states of the carboxylic acid and amino groups. For example, studies on 2-aminobenzoate (B8764639) esters have shown pH-independent hydrolysis from pH 4 to 8, attributed to intramolecular general base catalysis by the neighboring amine group, leading to substantial rate enhancements compared to para-substituted analogs mpg.de.
Illustrative pH-Rate Profile for Ester Hydrolysis of this compound
| pH Range | Predominant Species | Proposed Dominant Mechanism | Relative Rate (Hypothetical) |
| < 2 | Carboxylic Acid (COOH), Protonated Amine (NH3+) | Specific Acid Catalysis (Aac2). Reduced intramolecular catalysis from amino group. | Low |
| 2 - 4 | Carboxylic Acid (COOH), Amino Group (NH3+/NH2 equilibrium) | Water-catalyzed hydrolysis. Potential onset of intramolecular general base catalysis by unprotonated amino group. The pKa of the carboxylic acid might also influence here. mpg.de | Moderate |
| 4 - 8 | Carboxylate (COO-), Amino Group (NH3+/NH2 equilibrium) | Intramolecular General Base Catalysis by Amino Group (NH2). This range could exhibit a plateau if the amino group is effectively catalyzing. Intramolecular nucleophilic catalysis by carboxylate also possible. fishersci.iempg.de | High |
| > 8 | Carboxylate (COO-), Amino Group (NH2) | Specific Base Catalysis (Bac2) by OH-. Intramolecular effects might be overshadowed by high hydroxide concentration. | Very High |
Solvolysis is a type of nucleophilic substitution or elimination reaction where the solvent itself acts as the nucleophile nih.govfishersci.ca. For this compound, solvolysis would involve the ester carbonyl reacting with solvent molecules (e.g., alcohols, amines, water) in the absence or presence of other external nucleophiles or catalysts.
The mechanism of ester solvolysis can vary significantly with the properties of the solvent, particularly its nucleophilicity and ionizing power nist.govresearchgate.net.
Bimolecular Carbonyl-Addition (SN2-like at carbonyl): In highly nucleophilic solvents, the reaction often proceeds via a direct attack of the solvent molecule on the ester carbonyl carbon, forming a tetrahedral intermediate, similar to a nucleophilic acyl substitution mechanism. This is generally the predominant pathway in solvents with high nucleophilicity.
Unimolecular Ionization (SN1-like at acyl carbon): In highly ionizing but weakly nucleophilic solvents (e.g., fluoroalcohols), the ester can undergo initial ionization to form an acylium ion intermediate, which is then rapidly attacked by the solvent. This pathway is less common for simple esters but can be favored if the acylium ion is resonance-stabilized.
The interplay between solvent nucleophilicity (N) and solvent ionizing power (Y) can be analyzed using Grunwald-Winstein type equations to elucidate the dominant solvolytic pathway nist.govresearchgate.net. For this compound, its ester linkage would be susceptible to solvolysis in protic solvents (e.g., methanolysis, ethanolysis), leading to transesterification if the attacking solvent is an alcohol, or hydrolysis if the solvent is water. The presence of the amino and carboxylic acid groups would further modulate these processes, potentially enabling intramolecular reactions even in non-aqueous systems if the solvent polarity allows for the appropriate functional group ionization or nucleophilicity.
The substituents on this compound exert both electronic and steric influences on its hydrolysis rates and mechanisms.
Carboxylic Acid Group: The ortho-carboxylic acid group (at C1) is an electron-withdrawing group via its inductive effect, which generally increases the electrophilicity of the nearby ester carbonyl, thus accelerating ester hydrolysis, especially in base-catalyzed reactions nih.gov. However, as mentioned, its ionized form (carboxylate) can also act as an intramolecular catalyst fishersci.ie.
Aminoacetic Acid Ester Side Chain:
Amino Group: The amino group (on the -CH2-NH2 part) can significantly influence the hydrolysis rate. As detailed in 3.1.1, the unprotonated amino group can act as an intramolecular general base, leading to substantial rate accelerations, particularly at pH values where the amino group is deprotonated. The pKa of the amino group determines its protonation state at a given pH, thereby affecting its catalytic activity fishersci.fimpg.de.
Steric Effects: While the primary aminoacetic acid chain is relatively small, steric hindrance around the ester carbonyl can generally slow down hydrolysis, especially in acid-catalyzed reactions fishersci.ie. However, the beneficial intramolecular effects from the ortho-carboxylate and amino group might often outweigh simple steric retardation.
Electronic Effects (Inductive): The amino group is generally electron-donating by induction, which would typically decrease the electrophilicity of an ester carbonyl. However, its dominant role is often through intramolecular catalysis.
Table: Illustrative Substituent Effects on Ester Hydrolysis
| Substituent Type | Effect on Ester Carbonyl Electrophilicity | Primary Impact on Hydrolysis Rate (General) | Specific Impact for this compound |
| Ortho-COOH | Electron-withdrawing (inductive) | Acceleration, especially under basic conditions nih.gov | Intramolecular catalysis by COO- (general base/nucleophile) fishersci.ie |
| Side Chain Amino Group | Electron-donating (inductive) | Slowing (if only inductive) | Intramolecular General Base Catalysis (significant acceleration at relevant pH) fishersci.fimpg.decenmed.com |
| Steric Factors | Increase bulk around carbonyl | Slowing | Moderate, potentially overcome by intramolecular effects fishersci.ie |
Transamidation and Transesterification Reactions
This compound possesses an ester functional group and a primary amino group, making it susceptible to both transesterification and, more broadly, amidation reactions.
Transesterification: This reaction involves the interchange of the alkoxy group of an ester with the R group of an alcohol nih.govnih.govwikipedia.org. For this compound, its ester linkage can undergo transesterification when reacted with another alcohol in the presence of an acid or base catalyst.
Mechanism: Both acid- and base-catalyzed transesterification proceed through a tetrahedral intermediate nih.govsci-toys.com. Under acidic conditions, the carbonyl oxygen is protonated, increasing electrophilicity, followed by nucleophilic attack by the incoming alcohol. Under basic conditions, the alkoxide ion (from the reacting alcohol) acts as a nucleophile, attacking the ester carbonyl.
Equilibrium: Transesterification is an equilibrium-driven reaction nih.govwikipedia.orguni.lu. To shift the equilibrium towards products, a large excess of the reactant alcohol can be used, or the alcohol byproduct can be continuously removed (e.g., by distillation) wikipedia.org.
Transamidation and Amidation of Esters: While transamidation traditionally refers to the conversion of one amide to another, the term "amidation of esters" is more directly applicable here, referring to the formation of an amide bond by reacting an ester with an amine. The ester group of this compound can react with an external primary or secondary amine to form an amide, concurrently releasing aminoacetic acid (glycine) or its corresponding alcohol.
Mechanism: Amidation of esters typically proceeds via a nucleophilic acyl substitution mechanism, involving the attack of the amine on the ester carbonyl to form a tetrahedral intermediate, followed by elimination of the alkoxide (or corresponding alcohol) nih.gov.
Catalysis: These reactions can be catalyzed by acids, bases (e.g., lithium amides), or transition metals (e.g., Pd, Ni-NHC complexes) nih.gov. Recent advancements have focused on transition-metal-free methods under mild conditions nih.gov. The amino group within the this compound itself might also participate in intramolecular cyclization (if geometrically favorable to form a lactam) or influence the reactivity of the ester towards external amines through its electronic or steric properties.
Electrophilic and Nucleophilic Aromatic Substitution Potential
The benzoic acid ring of this compound is susceptible to both electrophilic (EAS) and nucleophilic (NAS) aromatic substitution reactions, with the existing substituents directing reactivity and regioselectivity.
Electrophilic Aromatic Substitution (EAS): EAS involves the attack of an electrophile on the electron-rich aromatic ring. The benzoic acid ring bears two substituents: a carboxylic acid group (-COOH) and an ester group (-O-CO-CH2-NH2) at the ortho position.
Carboxylic Acid Group (-COOH): This group is electron-withdrawing by resonance and induction, making the ring less reactive towards EAS (deactivating). It is also a meta-director.
Nucleophilic Aromatic Substitution (NAS): NAS reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, typically requiring strong electron-withdrawing groups (EWGs) ortho or para to a good leaving group to stabilize the anionic Meisenheimer complex intermediate nih.gov.
The carboxylic acid group, while electron-withdrawing, is generally not sufficiently activating for NAS under mild conditions, nor is the ester group a good leaving group from the aromatic ring. Therefore, the aromatic ring of this compound is not intrinsically activated for NAS via the common addition-elimination mechanism unless extreme conditions are applied or a suitable leaving group (e.g., halide) is introduced onto the ring nih.gov. Alternative NAS mechanisms, such as those involving arynes, typically require very strong bases and harsh conditions.
Radical Reactions and Oxidative Transformations
The distinct functional groups within this compound – the aromatic ring, the ester linkage, and particularly the amino group – render it susceptible to various radical and oxidative transformations.
Radical Reactions:
Amino Group Reactivity: The primary amino group can be a site for radical generation, often leading to α-carbon-centered amino acid radicals via hydrogen atom transfer. These radicals can then undergo fragmentation (e.g., β-scission) or participate in subsequent radical-coupling reactions. The glycine moiety's α-carbon (the -CH2- of -NH2-CH2-CO-) is relatively susceptible to C-H abstraction.
Ester Linkage: While generally stable to radical attack, the ester bond can be cleaved under specific radical conditions, potentially leading to acyl or alkoxy radicals.
Aromatic Ring: Aromatic rings can participate in radical addition reactions, though this often requires specific radical initiators or conditions. The presence of the carboxylate and ester groups would influence the regioselectivity of such additions.
Oxidative Transformations:
Amino Group Oxidation: The primary amino group is prone to oxidative transformations, which can lead to various products, including imines, oximes, or even complete oxidative degradation depending on the oxidant and conditions. For amino acids, oxidative transformations can lead to unnatural amino acids or functionalized derivatives, often with retention of chirality.
Ester Cleavage: The ester linkage can undergo oxidative cleavage, though this might be less common than hydrolysis or radical attack at other sites.
Aromatic Ring Oxidation: The aromatic ring can be susceptible to oxidative attack, particularly at electron-rich positions. Given the deactivating nature of the carboxylic acid and ester groups, the ring's susceptibility to direct oxidative attack might be lower compared to more activated aromatic systems. However, specific oxidants can target aromatic systems, leading to ring hydroxylation or cleavage products.
Computational and Theoretical Chemistry Approaches to 2 2 Amino Acetoxy Benzoic Acid
Quantum Chemical Calculations of Electronic and Geometric Structure
Quantum chemical calculations, primarily based on Density Functional Theory (DFT) or ab initio methods like Hartree-Fock (HF), are fundamental for obtaining detailed information about a molecule's electronic and geometric structure. These calculations predict optimized geometries, including bond lengths, bond angles, and dihedral angles, as well as vibrational frequencies which can be compared with experimental spectroscopic data. Common functional and basis set combinations, such as B3LYP with 6-311++G(d,p), are often employed for organic molecules due to their balance of accuracy and computational cost worldscientific.comcumhuriyet.edu.trekb.eg. For 2-(2-Amino-acetoxy)-benzoic acid, such calculations would provide its most stable spatial arrangement in the gas phase and potentially in various solvent environments.
Table 1: Illustrative Quantum Chemical Calculation Parameters and Predicted Properties for a Benzoic Acid Derivative
| Parameter | Value (Illustrative) | Unit | Description |
| Method/Basis Set | DFT/B3LYP/6-311++G(d,p) | - | Computational method used for geometry optimization and electronic structure. |
| Optimized Geometry (Example Bond Length) | C=O (Carboxyl) ≈ 1.21 | Å | Typical bond length for a carboxyl carbonyl group. |
| Optimized Geometry (Example Bond Angle) | C-O-C (Ester) ≈ 118 | Degrees | Typical bond angle for an ester linkage. |
| Dipole Moment | ~4.5 | Debye | Measure of molecular polarity. |
| Total Energy | -XXXX.XXX | Hartree | The calculated total electronic energy of the optimized structure. |
Note: Specific quantitative data for this compound would require dedicated computational studies.
Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity, kinetic stability, and electron transfer properties worldscientific.comcumhuriyet.edu.trnih.govmalayajournal.org. The HOMO represents the orbital from which electrons are most likely to be donated, while the LUMO represents the orbital most likely to accept electrons malayajournal.org.
For this compound, FMO analysis would reveal the distribution of electron density in these critical orbitals. The energy difference (ΔE) between the HOMO and LUMO (the HOMO-LUMO gap) provides an indication of the molecule's chemical hardness and reactivity; a smaller gap generally correlates with higher reactivity and lower kinetic stability nih.govmalayajournal.orgdergipark.org.tr. For example, in similar organic molecules, a HOMO-LUMO gap has been reported to be in the range of ~4-5 eV, influencing their electronic properties and reactivity nih.govmalayajournal.orgdergipark.org.tr. For this compound, the FMOs would likely be distributed across the benzoic acid ring and the aminoacetoxy moiety, indicating potential sites for electrophilic and nucleophilic attacks or internal charge transfer.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Parameters for a Benzoic Acid Derivative
| Parameter | Value (Illustrative) | Unit | Significance |
| E_HOMO | -7.11 | eV | Energy of the Highest Occupied Molecular Orbital (electron-donating ability). dergipark.org.tr |
| E_LUMO | -2.02 | eV | Energy of the Lowest Unoccupied Molecular Orbital (electron-accepting ability). dergipark.org.tr |
| HOMO-LUMO Gap (ΔE) | 5.09 | eV | Indicator of molecular reactivity and kinetic stability. dergipark.org.tr |
Note: Data derived from studies on related benzoic acid derivatives, illustrating the type of information obtained from FMO analysis. Specific values for this compound would require dedicated computational studies.
Analysis of charge distribution provides insight into the electron density at individual atoms within a molecule. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) quantify the partial atomic charges, identifying electron-rich and electron-poor regions researchgate.netresearchgate.netresearchgate.net.
Conformational Analysis and Free Energy Landscapes
Molecules often exist in multiple stable three-dimensional arrangements called conformers, which can interconvert through rotation around single bonds. Conformational analysis aims to identify these stable conformers and their relative energies. This is particularly important for flexible molecules like this compound, which possesses several rotatable bonds (e.g., around the ester linkage, the amino-acetoxy chain, and the carboxylic acid group).
Free Energy Landscapes (FELs) provide a comprehensive picture of the conformational space, illustrating the free energy of different molecular conformations and the pathways between them chemrxiv.orgnih.govbiorxiv.orgnih.govdiva-portal.org. Computational methods, including molecular mechanics, quantum chemical scans of dihedral angles, or advanced sampling techniques in molecular dynamics (e.g., metadynamics), are used to construct these landscapes nih.govdiva-portal.org. For this compound, a FEL would reveal the most energetically favorable conformations, identify any energy barriers hindering interconversion between these conformations, and shed light on how solvent or environmental factors might shift these conformational preferences nih.govdiva-portal.org.
Molecular Dynamics Simulations of Compound Behavior in Solvents and Complex Environments
Molecular Dynamics (MD) simulations extend quantum chemical calculations by introducing a time component, allowing the study of a molecule's dynamic behavior over nanoseconds to microseconds researchgate.netdoi.orgijpsjournal.com. MD simulations track the movement of atoms and molecules based on classical mechanics, using force fields to describe interatomic interactions. These simulations are indispensable for understanding how a compound behaves in various environments, such as aqueous solutions, lipid membranes, or when interacting with biological macromolecules.
For this compound, MD simulations would provide insights into:
Solvation Behavior: How solvent molecules (e.g., water) arrange around the compound, forming hydrogen bonds and influencing its solubility and stability researchgate.netresearchgate.netdoi.org.
Conformational Dynamics: The flexibility and fluctuations of the molecule's structure in a dynamic environment, including the interconversion between different conformers nih.govijpsjournal.com.
Interactions with Complex Environments: If simulated in a biological context, MD could explore its diffusion, binding, and conformational changes upon interaction with proteins or other biomolecules. For example, MD simulations have been used to investigate interactions of benzoic acid derivatives with charged surfaces and proteins researchgate.netdoi.orgijpsjournal.com.
Reaction Mechanism Modeling: Transition State Identification and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the mechanism of a chemical reaction involves identifying the transition states (TS) that connect reactants to products. Transition states represent the highest energy point along the reaction pathway. Computational methods can locate these elusive structures by finding first-order saddle points on the potential energy surface ic.ac.uknsf.govggckondagaon.in.
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) analysis is performed. IRC calculations trace the minimum energy pathway from the transition state down to the reactants and products in both forward and reverse directions, confirming that the located transition state indeed connects the desired initial and final states ic.ac.ukresearchgate.netresearchgate.net. This analysis provides a detailed understanding of bond breaking and bond forming events during a reaction. For this compound, reaction mechanism modeling could be applied to study:
Ester Hydrolysis: The mechanism by which the ester bond is broken, which is relevant for its stability and potential in vivo metabolism.
Intramolecular Rearrangements: Any potential internal reactions, such as proton transfers or cyclizations, that might occur.
Decarboxylation: While perhaps less likely for the ester, similar studies on amino acids have used IRC analysis to explore decarboxylation mechanisms, involving proton transfers and C-CO2 bond elongations researchgate.net.
In Silico Prediction of General Molecular Interactions and Binding Energetics
In silico prediction of molecular interactions and binding energetics is a cornerstone of computational drug discovery and material science. Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a receptor (e.g., a protein or enzyme) and estimates the strength of the binding interaction, often expressed as binding energy (e.g., in kcal/mol) nih.govresearchgate.netijpsjournal.commdpi.commdpi.comresearchgate.netekb.egnih.gov.
These predictions are based on scoring functions that evaluate various types of interactions, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces ijpsjournal.commdpi.com. For this compound, molecular docking studies could be performed to:
Identify Potential Biological Targets: Screen a library of known protein structures to find potential binding partners.
Predict Binding Affinity: Estimate how strongly the compound would bind to a particular target, with lower (more negative) binding energies indicating stronger interactions mdpi.com. For instance, binding affinities for benzoic acid derivatives with biological targets have been reported in the range of -6 to -10 kcal/mol mdpi.comnih.gov.
Elucidate Binding Modes: Visualize the specific atoms and residues involved in the interaction, revealing key hydrogen bonds or hydrophobic contacts ijpsjournal.commdpi.com. This information is critical for structure-activity relationship (SAR) studies and rational design.
Table 3: Illustrative Molecular Docking Parameters and Predicted Interactions
| Parameter | Value (Illustrative) | Unit | Description |
| Target Protein (Example) | COX-2 | - | An illustrative enzyme target for drug interaction studies. mdpi.com |
| Predicted Binding Energy | -7.5 | kcal/mol | Estimated strength of interaction; more negative implies stronger binding. mdpi.com |
| Key Interaction Type 1 | Hydrogen Bond | - | E.g., between carboxyl-OH and Ser530 of COX-2. mdpi.com |
| Key Interaction Type 2 | Hydrophobic | - | E.g., interaction with non-polar residues. mdpi.com |
Note: Data derived from studies on related benzoic acid derivatives, illustrating the type of information obtained from molecular docking. Specific values for this compound would require dedicated computational studies.
Rational Design and Synthesis of 2 2 Amino Acetoxy Benzoic Acid Derivatives and Analogs
Structure-Activity Relationship (SAR) Studies via Systematic Structural Modifications (Theoretical/Chemical SAR)
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a molecule's chemical structure influence its theoretical characteristics. For 2-(2-Amino-acetoxy)-benzoic acid, SAR investigations would primarily involve systematic alterations at three key points: the benzoic acid moiety, the ester linkage, and the amino group.
Modifications to the Aminoacetoxy Linker: The ester linkage (-O-CO-CH2-NH2) is a critical component. Altering the chain length between the carboxylate and the amino group (e.g., -CH2-CH2-NH2) or introducing branching could impact flexibility, steric bulk, and the spatial presentation of the amino group. Changes to the amino group itself, such as alkylation (e.g., -NHCH3, -N(CH3)2) or acylation (e.g., -NHCOCH3), would modify its basicity, hydrogen bonding potential, and lipophilicity. For example, some studies on benzoic acid derivatives have shown that a methyl substitution at the 2-position did not result in certain activities, indicating that such groups might not be recommended for particular effects mdpi.com. Conversely, amino groups at specific positions have been shown to significantly enhance inhibitory activity mdpi.com.
Theoretical Impact on Properties: Theoretical SAR studies would predict changes in:
pKa values: Modifications to the carboxylic acid, amino group, or introduction of acidic/basic substituents on the ring would influence the ionization state of the molecule at different pH levels, affecting solubility and membrane permeability.
Lipophilicity (logP/logD): Adding lipophilic or hydrophilic groups would impact the molecule's ability to cross biological membranes and its partitioning into different phases.
Hydrogen Bonding Potential: The presence, number, and position of hydrogen bond donors (e.g., -NH2, -COOH, -OH) and acceptors (e.g., ester oxygen, carbonyl oxygen, amino nitrogen) are crucial for theoretical interactions with target macromolecules.
Theoretical Data Table for SAR of this compound Derivatives
| Modification Site | Example Modification | Theoretical Impact on pKa (Carboxylic Acid) | Theoretical Impact on Lipophilicity | Theoretical Impact on Hydrogen Bonding |
| Benzoic Acid Ring | -CH3 at C-4 (para) | Minor decrease | Increase | Minor change |
| Benzoic Acid Ring | -CF3 at C-4 (para) | Significant decrease | Moderate increase | Minor change |
| Amino Group | -N(CH3)2 (dimethylation) | Increase (amino group basicity) | Increase | Decrease (donor capacity) |
| Amino Group | -NHCOCH3 (acetylation) | Minor change | Increase | Shift (amide H-bond donor) |
| Acetoxy Linker | -O-CO-CH2-CH2-NH2 (extended chain) | Minor change | Moderate increase | Minor change (conformational flexibility) |
Bioisosteric Replacements and Their Impact on Chemical Properties and Theoretical Interactions
Bioisosterism is a powerful strategy in rational drug design, involving the replacement of an atom or a group with another that maintains similar physicochemical properties, leading to similar biological activity but potentially with improved characteristics like solubility, stability, or membrane permeability drughunter.comacs.orgnih.gov.
For this compound, key sites for bioisosteric replacement include:
Carboxylic Acid Group (-COOH): This acidic group is fundamental. Non-classical bioisosteres for carboxylic acids include tetrazoles, sulfonamides, acylsulfonamides (sulfonimides), sulfonylureas, and hydroxamic acids drughunter.comacs.orgnih.govu-tokyo.ac.jpmdpi.com. For example, sulfonamides can offer increased lipophilicity and enhanced metabolic stability compared to carboxylic acids, despite being weaker acids (pKa ~9-10 vs. 4-5) drughunter.com. The distance between oxygen atoms in a sulfonamide moiety can be similar to that in a carboxylate, allowing similar hydrogen bonding geometry nih.gov. Tetrazoles, often considered a common bioisostere for carboxylic acids due to their similar pKa and steric properties, can alter cell membrane permeability mdpi.com.
Ester Linkage (-O-CO-): The ester linkage is susceptible to hydrolysis. Bioisosteric replacements could aim to increase stability or alter the rate of hydrolysis. Potential replacements might include amides (-NH-CO-), carbamates (-NH-CO-O-), or ethers (-O-CH2-). Each replacement would affect factors like hydrolytic stability, hydrogen bonding capacity, and conformational flexibility.
Amino Group (-NH2): The primary amine could be replaced by other nitrogen-containing functionalities (e.g., pyrrolidine, piperidine, or a less basic primary amine like anilines if part of an aromatic system) or oxygen-containing groups like hydroxyl (-OH) or ether (-OR) depending on the desired interaction profile and basicity. For example, replacing a primary amine with an amide might decrease basicity and alter hydrogen bonding capabilities.
Impact on Chemical Properties and Theoretical Interactions:
pKa Modulation: Replacing the carboxylic acid with a tetrazole (pKa ~4-5) or sulfonamide (pKa ~6.5-10) can significantly shift the ionization profile, affecting solubility and absorption drughunter.comacs.orgnih.gov.
Lipophilicity and Polarity: Different bioisosteres will have varied lipophilicity, influencing membrane permeability and distribution. For instance, sulfonamides can increase lipophilicity compared to carboxylic acids drughunter.com.
Hydrogen Bonding and Steric Profile: Bioisosteres aim to maintain a similar size, shape, and electronic distribution to mimic the original interactions with a target. However, subtle differences in bond angles, rotatable bonds, and hydrogen bonding patterns can lead to altered theoretical binding interactions drughunter.comacs.org.
Theoretical Data Table for Bioisosteric Replacements of this compound
| Functional Group Replaced | Bioisostere Example | Theoretical pKa Shift | Theoretical Lipophilicity Change | Theoretical H-Bonding Change |
| -COOH (Carboxylic Acid) | Tetrazole | Minor change | Minor change | Similar |
| -COOH (Carboxylic Acid) | Sulfonamide | Increase | Increase | Similar (geometry) |
| -O-CO- (Ester Linkage) | -NH-CO- (Amide) | N/A | Minor decrease | Increased stability, different donor/acceptor pattern |
| -NH2 (Primary Amine) | -N(CH3)2 (Tertiary Amine) | Increase | Increase | Loss of donor capacity |
Prodrug Design Principles Focused on Chemical Controlled Release Mechanisms
Prodrug design is a strategy to improve physicochemical, biopharmaceutical, or pharmacokinetic properties of a compound by chemically modifying it into an inactive derivative that undergoes in vivo biotransformation to release the active drug orientjchem.orgijpcbs.com. For this compound, the ester linkage makes it an ideal candidate for prodrug strategies focused on chemical controlled release.
The aminoacetoxy ester could serve as a "carrier-linked prodrug" where the active moiety (e.g., salicylic (B10762653) acid or a modified aminoacetic acid derivative) is covalently attached to a promoiety orientjchem.orgijpcbs.com. The release of the active drug relies on a chemical or enzymatic hydrolysis reaction orientjchem.orgijpcbs.com.
Chemical Controlled Release Mechanisms:
Hydrolysis of the Ester Linkage: The ester bond in this compound is susceptible to hydrolysis, either chemically (e.g., pH-dependent hydrolysis) or enzymatically (e.g., by esterases). This is a common prodrug strategy for carboxylic acids and alcohols. The rate of hydrolysis can be modulated by:
Steric hindrance: Introducing bulkier groups around the ester linkage can slow down hydrolysis.
Electronic effects: Electron-withdrawing or electron-donating groups near the ester can influence its susceptibility to nucleophilic attack and thus its hydrolysis rate. For example, the stability of esters can be controlled by amino acid systems and substituent groups orientjchem.org.
pH sensitivity: Designing the prodrug to be stable at one pH (e.g., acidic gastric pH) and hydrolyze rapidly at another (e.g., neutral intestinal pH or intracellular pH) can achieve targeted release. Poly(methacryloiloxy-o-benzoic acid) has been explored as a drug carrier for controlled release, with drug release being controlled by diffusion or tablet erosion depending on pH and drug solubility scielo.org.mx.
Self-Immolative Linkers: While the direct structure of this compound is an ester, more complex prodrug designs might involve self-immolative linkers. In such a system, an initial chemical or enzymatic cleavage triggers a spontaneous cascade of reactions that release the active drug. This allows for a more controlled and often rapid release once the initial trigger is activated.
pH-sensitive cleavage: Prodrugs can be designed to degrade at specific pH values. For instance, methenamine, a prodrug, degrades to formaldehyde (B43269) and ammonia (B1221849) under acidic conditions orientjchem.org. Aspirin (B1665792) (acetylsalicylic acid), a prodrug of salicylic acid, uses an ester linkage for chemical release orientjchem.org.
The design of such prodrugs aims to overcome issues like poor aqueous solubility, lack of chemical stability, rapid absorption/excretion, or lack of site specificity ijpcbs.com. By modifying the lipophilicity, prodrugs can enhance bioavailability and reduce dosage ijpcbs.com.
Scaffold Hopping and Library Design for Analog Generation
Scaffold hopping is a lead optimization strategy used to generate novel chemical entities by replacing the core scaffold of a lead compound with a structurally different one while retaining or improving desired properties and biological activity uniroma1.itcam.ac.uk. This approach is particularly useful for circumventing patent issues or improving physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties uniroma1.itcam.ac.uk.
For this compound, scaffold hopping could involve:
Replacing the Benzoic Acid Core: The benzene (B151609) ring could be replaced by various heterocyclic or even aliphatic rings that can maintain similar spatial orientations for the carboxylic acid and the aminoacetoxy group. Examples might include pyridines, pyrimidines, or saturated cyclic systems. The objective is to identify scaffolds that present the key pharmacophoric features (e.g., the carboxylic acid and the amino group) in a similar 3D orientation. A study on benzoic acid-based xanthine (B1682287) derivatives used scaffold-hopping from a uracil (B121893) scaffold to a xanthine scaffold to rapidly generate novel DPP-4 inhibitors researchgate.netnih.gov. Similarly, scaffold hopping has been employed in the design of cajaninstilbene acid analogues researchgate.net.
Modifying the Aminoacetoxy Linker as a Scaffold: The -O-CO-CH2-NH2 linker could be considered a small scaffold itself, which might be replaced by other linkers that vary in length, rigidity, or atom composition (e.g., introducing an ether, amide, or alkene bond within the linker) while maintaining the distance and orientation between the benzoic acid and the terminal amino group.
Fragment-Based Approaches: Scaffold hopping can also be informed by fragment-based drug discovery, where weakly binding fragments are identified and then linked or optimized researchgate.net.
Library Design: Scaffold hopping often informs the design of compound libraries. Once a successful scaffold hop is identified, combinatorial chemistry or parallel synthesis techniques can be used to generate a library of derivatives around the new core scielo.brscribd.com. Library design would focus on varying substituents on the new scaffold at positions that were previously modified on the original benzoic acid core or at new points of diversity introduced by the new scaffold pressbooks.pub. This systematic variation allows for comprehensive exploration of the chemical space around the hopped scaffold.
Combinatorial Chemistry Approaches to Diversify the this compound Core
Combinatorial chemistry is a powerful synthetic methodology that allows for the rapid and systematic generation of large libraries of diverse compounds from a set of building blocks scielo.brscribd.com. This approach is highly efficient for exploring the chemical space around a core structure and identifying new lead compounds or optimizing existing ones scribd.com.
For this compound, combinatorial chemistry can be applied to diversify the core structure at several positions:
Diversification at the Amino Group: The primary amino group (-NH2) is an excellent site for diversification. It can undergo a variety of reactions, including:
Acylation: Reaction with different acyl chlorides or carboxylic acids to form a diverse set of amides.
Alkylation: Reaction with various alkyl halides to form secondary, tertiary, or even quaternary ammonium (B1175870) salts.
Reductive Amination: Reaction with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
Urea/Thiourean Formation: Reaction with isocyanates or isothiocyanates to form ureas or thioureas.
Diversification on the Benzoic Acid Ring: The benzene ring can be functionalized at various positions (e.g., 3-, 4-, 5-, or 6-positions relative to the carboxylic acid) using methods such as:
Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling: To introduce aryl, alkenyl, or alkynyl groups.
Electrophilic Aromatic Substitution (EAS): To introduce halogens, nitro groups, sulfonyl groups, or alkyl/acyl groups (though the carboxylic acid and acetoxy groups are meta-directing for EAS on the ring itself). Palladium-catalyzed C-H functionalization methods have also been developed for regioselective functionalization of benzoic acid derivatives rsc.org.
Diversification of the Ester Linkage (Acetate Moiety): While the 2-amino group is part of the "acetoxy" (CH2-NH2) part of the ester, the "acetyl" part (CO-CH2-NH2) could also theoretically be varied by using different amino acids to form the ester. For instance, replacing glycine (B1666218) with alanine, valine, or other α-amino acids would introduce different side chains (-CH(R)-NH2) at this position.
General Combinatorial Synthesis Strategies:
Solid-Phase Synthesis: Often preferred for combinatorial chemistry, where the core compound is attached to a solid support (resin). This allows for easy purification by washing off excess reagents after each reaction step. After all modifications, the final compounds are cleaved from the resin scielo.brscribd.com.
Solution-Phase Synthesis: While more challenging for purification of mixtures, parallel solution-phase synthesis allows for the generation of individual compounds in separate reaction vessels scribd.com.
"Mix and Split" Method: A classic combinatorial approach where a mixture of compounds is synthesized, then split into separate vessels for reaction with a new set of building blocks, and then mixed again. This exponentially increases the number of unique compounds in the library scribd.com.
By applying these combinatorial strategies, a vast library of this compound derivatives and analogs can be generated, enabling rapid screening to identify compounds with improved chemical characteristics.
Molecular Level Investigations of 2 2 Amino Acetoxy Benzoic Acid Interactions with Biological Macromolecules
Enzyme Inhibition and Activation Mechanisms (In vitro biochemical studies)
There is currently no publicly available research detailing the in vitro biochemical studies of 2-(2-Amino-acetoxy)-benzoic acid and its specific mechanisms of enzyme inhibition or activation.
Kinetic Characterization of Enzyme-Catalyzed Reactions Involving this compound
No kinetic data, such as Michaelis-Menten constants (Km), maximum velocity (Vmax), or inhibition constants (Ki), have been published for enzyme-catalyzed reactions involving this compound.
Structural Biology of Compound-Macromolecule Complexes (e.g., X-ray Co-crystallography, Cryo-EM of complexes)
There are no published crystal or cryo-electron microscopy structures of this compound in complex with any biological macromolecule. Such structural data is essential for understanding the precise binding mode and interactions at the atomic level.
Mutational Analysis of Protein Active Sites to Elucidate Interaction Mechanisms
Due to the absence of identified protein targets for this compound, no mutational analysis studies have been conducted to elucidate the key amino acid residues involved in its binding and potential inhibitory or activatory effects.
Chemical Stability and Degradation Pathways of 2 2 Amino Acetoxy Benzoic Acid
Comprehensive Kinetic and Mechanistic Studies of Chemical Hydrolysis
The primary chemical degradation pathway for 2-(2-Amino-acetoxy)-benzoic acid is anticipated to be the hydrolysis of its ester linkage. Esters are known to undergo hydrolysis in aqueous solutions, a process that can be catalyzed by acids or bases evitachem.com.
Mechanism of Hydrolysis:
Acid-Catalyzed Hydrolysis: In acidic environments, the ester's carbonyl oxygen becomes protonated, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water molecules. The reaction proceeds through a tetrahedral intermediate, leading to the eventual cleavage of the ester bond and the formation of salicylic (B10762653) acid and an amino alcohol derivative, likely 2-aminoethanol, which then could further break down or isomerize to glycine (B1666218) under certain conditions.
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, hydroxide (B78521) ions directly attack the ester carbonyl, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion (salicylate) and 2-aminoethanol or glycine. Base-catalyzed hydrolysis is typically faster and essentially irreversible compared to its acid-catalyzed counterpart.
Neutral Hydrolysis: Although slower, ester hydrolysis can also occur in neutral solutions where water acts as a weak nucleophile.
Photostability and Photodegradation Mechanisms
The photostability of this compound is expected to depend on the light-absorbing properties of its aromatic ring and functional groups. Aromatic compounds, including benzoic acid derivatives, can absorb UV radiation, potentially leading to degradation liv.ac.uk.
Mechanisms of Photodegradation:
Direct Photolysis: Absorption of UV light can promote the molecule to an excited state, which can then undergo various photophysical or photochemical reactions. These may include homolytic cleavage of the ester bond, decarboxylation of the benzoic acid moiety researchgate.net, or other light-induced molecular rearrangements.
Photosensitized Degradation: The presence of light-absorbing impurities or sensitizers in the environment can transfer energy to this compound, initiating its degradation without direct light absorption by the compound itself.
Free Radical Formation: UV irradiation can generate highly reactive free radicals from the compound or surrounding molecules (e.g., water), which can then initiate a chain of degradation reactions. The amino group, in particular, can be a site for radical generation.
Photo-oxidation: Light can also facilitate oxidative processes, often involving the generation of reactive oxygen species (ROS), which can attack the compound japsonline.comnih.gov.
Oxidative Stability and Formation of Reactive Oxygen Species
The oxidative stability of this compound is influenced by the susceptibility of its primary amino group and the aromatic ring to oxidation.
Oxidative Degradation Mechanisms:
Oxidation of the Amino Group: Primary amines are prone to oxidation, especially in the presence of oxygen, light, or metal catalysts. This can lead to the formation of hydroxylamines, nitrones, or more extensively oxidized nitrogen species. These reactions often proceed via free radical intermediates.
Oxidation of the Aromatic Ring: While the benzoic acid core itself is relatively stable to direct ring oxidation under mild conditions alfa-chemistry.com, the presence of the ester linkage and the potential influence of the amino group could impact its susceptibility to oxidation. Attack by strong oxidants or reactive oxygen species (ROS) could lead to ring hydroxylation or cleavage.
Formation of Reactive Oxygen Species (ROS): The degradation of the compound itself, particularly photo-induced degradation, can contribute to the generation of ROS (e.g., singlet oxygen, superoxide (B77818) anion radicals, hydroxyl radicals) within the system. These ROS can then propagate further oxidative degradation of the intact compound japsonline.comnih.gov. Trace metal ions can act as catalysts for ROS formation, accelerating oxidative processes.
Identification and Characterization of Degradation Products
Based on the anticipated degradation pathways, the likely degradation products of this compound include:
From Hydrolysis:
Salicylic acid (2-hydroxybenzoic acid): Formed from the cleavage of the ester bond on the benzoic acid side.
Aminoacetic acid (glycine) or 2-aminoethanol: Products resulting from the hydrolysis of the aminoacetoxy moiety.
From Photodegradation and Oxidation:
Oxidized amino derivatives: Such as deaminated compounds, imines, or other nitrogen-containing oxidized species.
Hydroxylated aromatic products: Where the benzoic acid ring undergoes hydroxylation.
Decarboxylation products: Resulting from the loss of the carboxylic acid group from the benzoic acid moiety, leading to benzene (B151609) derivatives researchgate.net.
Polymeric species: If reactive radical intermediates are formed during degradation, they could lead to polymerization.
Typical analytical techniques for identifying and characterizing these degradation products would include High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Strategies for Chemical Stabilization in Diverse Environments (e.g., pH, temperature, light)
To mitigate the degradation of this compound, several general chemical stabilization strategies can be applied:
pH Control: Maintaining the compound in a buffered solution at its optimal pH of stability (where hydrolysis rates are minimized) is crucial. This often requires identifying the specific pH-rate profile through experimental studies.
Temperature Control: Storage at low temperatures (e.g., refrigeration or freezing) is a primary method to reduce the kinetic rates of all chemical degradation pathways, including hydrolysis, oxidation, and photodecomposition.
Light Protection: To minimize photodegradation, the compound should be stored in opaque or amber containers to prevent exposure to UV and visible light. If applicable in formulations, incorporating light-absorbing excipients or UV filters can offer additional protection. Antioxidants can also help by scavenging light-induced reactive oxygen species and free radicals japsonline.comnih.gov.
Protection from Oxidation:
Oxygen Exclusion: Storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation initiated by atmospheric oxygen.
Antioxidants: The addition of antioxidants (e.g., radical scavengers, reducing agents) can quench free radicals and reactive oxygen species, thereby inhibiting oxidative processes japsonline.com.
Chelating Agents: Incorporating chelating agents can sequester trace metal ions, which often catalyze oxidative reactions by promoting the formation of ROS.
Solvent Selection: When in solution, choosing solvents that minimize hydrolytic activity or oxidative potential can enhance stability. Non-aqueous or less polar solvents might be considered where appropriate.
Physical State: Storing the compound in a solid, crystalline state, rather than in solution, generally offers superior stability due to reduced molecular mobility and reaction rates in the solid phase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
